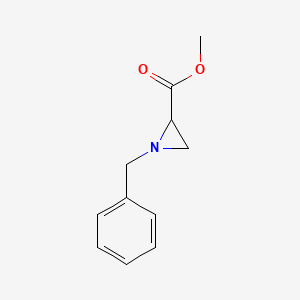

Methyl 1-benzylaziridine-2-carboxylate

Descripción general

Descripción

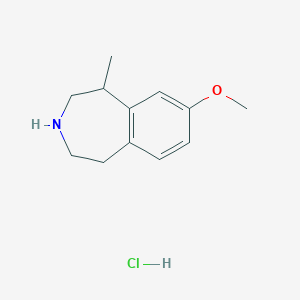

Methyl 1-benzylaziridine-2-carboxylate is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is stored in a sealed, dry environment, preferably in a freezer under -20°C .

Molecular Structure Analysis

The molecular structure of Methyl 1-benzylaziridine-2-carboxylate is represented by the formula C11H13NO2 . The InChI key for this compound is QBIVBBBSVOOSSO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Methyl 1-benzylaziridine-2-carboxylate has a molecular weight of 191.23 . It is recommended to be stored in a sealed, dry environment, preferably in a freezer under -20°C .Aplicaciones Científicas De Investigación

Synthesis of Enantiopure Products

Methyl 1-benzylaziridine-2-carboxylate has been utilized in the synthesis of enantiopure (1R,2S)-1-benzyl- and 1-arylaziridine-2-carboxamides. This process involves kinetic resolution by Rhodococcus rhodochrous catalyzed hydrolysis, leading to products such as O-methyl-L-serine and some vicinal diamines (Morán-Ramallal, Liz, & Gotor, 2007).

Development of 1,4-Benzodiazepine Derivatives

A method for synthesizing novel 1,4-benzodiazepine derivatives was established using a one-pot reaction of methyl 1-arylaziridine-2-carboxylates. This procedure is significant in synthetic and medicinal chemistry due to the functionalized 1,4-benzodiazepine scaffold it produces, which is ready for further chemical manipulations (Wang, Guo, Wang, Huang, & Wang, 2008).

Creation of Polysubstituted Amino Acids

Another application involves the preparation of 2,2,3-trisubstituted methyl 1-benzoylaziridine-2-carboxylates. These compounds are obtained from α-alkyl β-amino acids and can undergo ring expansion or opening, leading to the synthesis of α-substituted α-hydroxy β-amino acids and α-substituted β-hydroxy α-amino acids (Papa & Tomasini, 2000).

Conversion to Amino Acid Derivatives

Methyl 1-benzylaziridine-2-carboxylate has also been used for the synthesis of N-substituted aziridine-2-carboxylates, which are then converted into derivatives of O-methylserine and S-methylcysteine (Bernstein & Ben-Ishai, 1977).

Direcciones Futuras

While specific future directions for Methyl 1-benzylaziridine-2-carboxylate are not mentioned in the search results, the compound holds immense potential in scientific research, with diverse applications ranging from drug synthesis to catalysis. Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Propiedades

IUPAC Name |

methyl 1-benzylaziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-8-12(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIVBBBSVOOSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzylaziridine-2-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2609759.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2609766.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide](/img/structure/B2609767.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2609768.png)

![2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide](/img/structure/B2609770.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2609773.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2609775.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride](/img/structure/B2609779.png)